3-bromo-N-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]pyridine-2-carboxamide
Description
3-bromo-N-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]pyridine-2-carboxamide is a complex organic compound that features a pyridine ring substituted with a bromine atom and a carboxamide group, as well as an oxazole ring
Properties
IUPAC Name |
3-bromo-N-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3O2/c1-9-11(10(2)20-18-9)5-3-8-17-14(19)13-12(15)6-4-7-16-13/h4,6-7H,3,5,8H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCYTYNAXXGNEAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCCNC(=O)C2=C(C=CC=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]pyridine-2-carboxamide typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as 3,5-dimethyl-4-nitroisoxazole.
Bromination of Pyridine: The pyridine ring is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.
Amide Bond Formation: The final step involves coupling the brominated pyridine with the oxazole derivative through an amide bond formation reaction, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions:
Oxidation and Reduction: The oxazole ring can participate in oxidation and reduction reactions, which can modify its electronic properties.
Amide Bond Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
Substitution Products: Various substituted pyridine derivatives.
Oxidation Products: Oxidized forms of the oxazole ring.
Hydrolysis Products: Carboxylic acids and amines.
Scientific Research Applications
3-bromo-N-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]pyridine-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific receptors or enzymes.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in the study of biological pathways and mechanisms, particularly those involving pyridine and oxazole derivatives.
Mechanism of Action
The mechanism of action of 3-bromo-N-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]pyridine-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the oxazole ring can play crucial roles in binding interactions and electronic effects.
Comparison with Similar Compounds
Similar Compounds
3-bromo-N-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]pyridine-2-carboxamide: can be compared with other pyridine and oxazole derivatives, such as:
Uniqueness
The presence of both the bromine atom and the dimethyl-substituted oxazole ring in 3-bromo-N-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]pyridine-2-carboxamide imparts unique electronic and steric properties, making it distinct from other similar compounds. These features can influence its reactivity and interactions with biological targets, potentially leading to unique applications in medicinal chemistry and materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
